An In-depth Technical Guide to 3-(3-Chlorophenyl)piperidin-3-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(3-Chlorophenyl)piperidin-3-amine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(3-chlorophenyl)piperidin-3-amine, a piperidine derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of data for this specific compound in commercial and public databases, this document synthesizes information from related structures and established synthetic methodologies to offer a detailed profile. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Chemical Identity
3-(3-Chlorophenyl)piperidin-3-amine belongs to the class of 3-amino-3-arylpiperidines, a structural motif of significant interest in the development of therapeutic agents. The piperidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its conformational properties and ability to interact with biological targets. The presence of a 3-amino group and a 3-chlorophenyl substituent at the same position introduces a chiral center and specific steric and electronic features that can modulate pharmacological activity.
While a specific CAS number for 3-(3-Chlorophenyl)piperidin-3-amine is not readily found in major chemical databases, its molecular formula and weight have been calculated.
| Property | Value |
| IUPAC Name | 3-(3-Chlorophenyl)piperidin-3-amine |
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 210.70 g/mol |
| Monoisotopic Mass | 210.09238 Da[1][2] |
Proposed Synthesis Pathway
The synthesis of 3-(3-chlorophenyl)piperidin-3-amine can be envisioned through a multi-step pathway, leveraging established methods for the construction of the 3-aminopiperidine core and the introduction of the aryl substituent. A plausible retro-synthetic analysis suggests a key intermediate, a protected 3-piperidone.
A potential forward synthesis is outlined below, starting from readily available precursors. This proposed route is based on analogous syntheses of 3-aminopiperidine derivatives.
Caption: Proposed synthetic workflow for 3-(3-Chlorophenyl)piperidin-3-amine.
Experimental Protocol (Conceptual)
Step 1: Synthesis of N-Protected-3-(3-chlorophenyl)-3-hydroxypiperidine
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-chlorobromobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 3-chlorophenylmagnesium bromide.
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Addition to Piperidone: The solution of the Grignard reagent is then cooled (e.g., to 0 °C) and a solution of an N-protected-3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) in anhydrous THF is added dropwise.
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Work-up: Upon completion of the reaction, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the tertiary alcohol.
Rationale: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds, in this case, attaching the 3-chlorophenyl group to the 3-position of the piperidine ring. The use of an N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions with the piperidine nitrogen.
Step 2: Conversion to N-Protected-3-amino-3-(3-chlorophenyl)piperidine
Several methods can be explored for this transformation. One common approach is a Ritter-type reaction or a related aminating process.
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Ritter Reaction: The tertiary alcohol from Step 1 is dissolved in a suitable solvent (e.g., acetic acid) and a nitrile (e.g., acetonitrile) is added in the presence of a strong acid (e.g., sulfuric acid). This would form an N-acetylated amine, which can then be hydrolyzed to the primary amine.
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Alternative: Reductive Amination of an Enamine Intermediate: The tertiary alcohol could be dehydrated using an acid catalyst to form the corresponding enamine. Subsequent reductive amination with a nitrogen source (e.g., ammonia or an ammonia equivalent) and a reducing agent (e.g., sodium cyanoborohydride) would yield the desired amine.
Rationale: The choice of method for introducing the amine group depends on the stability of the intermediates and the desired stereochemical outcome. The Ritter reaction is a well-established method for converting tertiary alcohols to amides, which can then be deprotected.
Step 3: Deprotection
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The N-protected-3-amino-3-(3-chlorophenyl)piperidine is dissolved in a suitable solvent (e.g., methanol or dioxane).
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A strong acid, such as hydrochloric acid or hydrobromic acid, is added, and the mixture is stirred at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
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The solvent is removed under reduced pressure, and the resulting salt can be purified by recrystallization. The free base can be obtained by neutralization with a suitable base.
Rationale: Acid-labile protecting groups like Boc are readily removed under these conditions. The final product is often isolated as a salt, which tends to be more crystalline and stable than the free base.
Potential Applications in Drug Development
The 3-amino-3-arylpiperidine scaffold is a privileged structure in medicinal chemistry. The specific combination of the 3-chlorophenyl group and the 3-amino-piperidine core in the target molecule suggests potential interactions with various biological targets, particularly those in the central nervous system.
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Dopamine and Serotonin Receptor Ligands: Chlorophenyl-piperidine derivatives are known to interact with dopamine and serotonin receptors. For instance, Haloperidol, a well-known antipsychotic, contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety and exhibits high affinity for dopamine D2 receptors.[3] The structural similarity suggests that 3-(3-chlorophenyl)piperidin-3-amine could be investigated for its potential as a modulator of these receptors.
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Enzyme Inhibitors: The 3-aminopiperidine core is a key component of several enzyme inhibitors, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[4][5] The 3-chlorophenyl group can provide additional hydrophobic and electronic interactions within an enzyme's active site.
Safety and Handling
As with any novel chemical compound, 3-(3-chlorophenyl)piperidin-3-amine should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(3-Chlorophenyl)piperidin-3-amine represents a potentially valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is not widely available, its synthesis is feasible through established chemical transformations. The structural alerts within the molecule suggest that it could be a promising candidate for screening against a variety of biological targets, particularly those implicated in neurological disorders. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological potential.
References
-
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5). [Link]
-
PubChemLite. 2445786-59-2 (C11H15ClN2). [Link]
-
PubChemLite. 2742656-10-4 (C11H15ClN2). [Link]
-
CSIR-NIScPR. (2024, May 22). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method (CN103865964A).
- Google Patents. (2016). An asymmetric synthesis method for (R)
-
PubChem. CID 11601717. [Link]
- Patsnap. (2013). (R)
-
PubChem. CID 57449278. [Link]
-
National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. [Link]
-
Molport. (3S)-N-(3-chlorophenyl)-3-(methylamino)piperidine-1-carboxamide hydrochloride. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
-
Veeprho. (R)-3-Aminopiperidine Dihydrochloride | CAS 334618-23-4. [Link]
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride (US20100029941A1).
Sources
- 1. PubChemLite - 2445786-59-2 (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2742656-10-4 (C11H15ClN2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
